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Compound of Interest

Compound Name: 2-Bromopentane

Cat. No.: B163819 Get Quote

This guide provides a comprehensive analysis of 2-bromopentane using fundamental

spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance

(NMR) spectroscopy, and Infrared (IR) spectroscopy. To facilitate unambiguous identification,

this guide presents a direct comparison of the spectroscopic data of 2-bromopentane with its

constitutional isomers, 1-bromopentane and 3-bromopentane. Detailed experimental protocols

are provided to ensure the reproducibility of the presented data. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis who require accurate and reliable methods for the characterization of halogenated

organic compounds.

Executive Summary
2-Bromopentane is a secondary alkyl halide with the chemical formula C₅H₁₁Br. Its

spectroscopic signature is distinct from its isomers, allowing for clear identification. This guide

will demonstrate that the combination of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR

spectroscopy provides a robust and definitive characterization of 2-bromopentane. The key

differentiating features lie in the fragmentation patterns in the mass spectrum, the chemical

shifts and splitting patterns in the NMR spectra, and the fingerprint region of the IR spectrum.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-bromopentane and its

isomers.
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Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragment Ions (m/z)
and Relative Abundance

2-Bromopentane 150/152 (M⁺, M⁺+2)

71 (100%), 43 (97%), 55

(21%), 41 (20%), 29 (13%)[1]

[2]

1-Bromopentane 150/152 (M⁺, M⁺+2)
71 (100%), 43 (40%), 55

(30%), 41 (65%), 29 (40%)

3-Bromopentane 150/152 (M⁺, M⁺+2)
121/123 (10%), 71 (100%), 43

(30%), 55 (15%), 29 (50%)

Note: The presence of bromine results in a characteristic M+2 peak due to the nearly equal

natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Carbon Atom Chemical Shift (δ, ppm)

2-Bromopentane C1 25.8[3]

C2 54.5[3]

C3 37.8[3]

C4 20.2[3]

C5 13.8[3]

1-Bromopentane C1 33.5

C2 32.8

C3 30.7

C4 22.1

C5 13.8

3-Bromopentane C1/C5 11.8

C2/C4 29.8

C3 60.2

¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

2-

Bromopentan

e

H-1 1.70[3] Doublet 6.8[3] 3H

H-2 4.15[3] Sextet 6.8[3] 1H

H-3 1.70 - 1.85[3] Multiplet - 2H

H-4 1.40 - 1.55[3] Multiplet - 2H

H-5 0.92[3] Triplet 7.4[3] 3H

1-

Bromopentan

e

H-1 3.41 Triplet 6.8 2H

H-2 1.88 Quintet 7.2 2H

H-3 1.42 Sextet 7.4 2H

H-4 1.34 Sextet 7.4 2H

H-5 0.91 Triplet 7.3 3H

3-

Bromopentan

e

H-1/H-5 1.05 Triplet 7.4 6H

H-2/H-4 1.85 Multiplet - 4H

H-3 4.05 Quintet 6.2 1H

Infrared (IR) Spectroscopic Data
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Compound Wavenumber (cm⁻¹) Vibrational Assignment

2-Bromopentane 2965 (Strong) C-H stretch (alkane)[3]

2932 (Strong) C-H stretch (alkane)[3]

1458 (Medium) C-H bend (alkane)

1380 (Medium) C-H bend (alkane)

640 (Strong) C-Br stretch

1-Bromopentane 2958 (Strong) C-H stretch (alkane)

2872 (Strong) C-H stretch (alkane)

1465 (Medium) C-H bend (alkane)

645 (Strong) C-Br stretch

3-Bromopentane 2967 (Strong) C-H stretch (alkane)

2878 (Strong) C-H stretch (alkane)

1460 (Medium) C-H bend (alkane)

685 (Strong) C-Br stretch

Experimental Workflow
The logical workflow for the characterization of an unknown sample suspected to be 2-
bromopentane is depicted below. This process ensures a systematic and conclusive

identification.
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Caption: Workflow for the spectroscopic identification of 2-bromopentane.

Experimental Protocols
Mass Spectrometry (MS)
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into a

gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC was equipped with a

non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed with an

initial hold at 40°C for 2 minutes, followed by a ramp to 200°C at a rate of 10°C/min. Electron

ionization (EI) was used at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of

40-200.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
For both ¹H and ¹³C NMR, approximately 10-20 mg of the sample was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ =

0.00 ppm).
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¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard 90°

pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds,

and a relaxation delay of 1 second. 16 scans were co-added to achieve an adequate signal-

to-noise ratio.[3]

¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer,

operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was

employed. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a

relaxation delay of 2 seconds. 1024 scans were accumulated.[3]

Infrared (IR) Spectroscopy
A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film. The IR spectrum was recorded using a

Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 600 cm⁻¹. A

background spectrum was recorded and automatically subtracted from the sample spectrum.

32 scans were co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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